methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate
Description
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
methyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C16H21N3O2/c1-4-19-11-15(12(2)18-19)10-17-9-13-5-7-14(8-6-13)16(20)21-3/h5-8,11,17H,4,9-10H2,1-3H3 |
InChI Key |
JSNHZYLVMZLBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The target compound is synthesized through a single-step nucleophilic substitution between methyl 4-(bromomethyl)benzoate and (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine . This reaction mirrors established protocols for pyrazole-benzoate conjugates:
-
Base Activation : Sodium hydride (NaH, 60% dispersion in oil) deprotonates the amine, enhancing its nucleophilicity.
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Electrophilic Attack : The activated amine attacks the benzylic bromide of methyl 4-(bromomethyl)benzoate, displacing bromide via an SN2 mechanism .
-
Solvent System : Anhydrous dimethylformamide (DMF) facilitates polar aprotic conditions, stabilizing the transition state.
Optimized Parameters :
-
Molar Ratio : 1:1.2 (benzoate:amine) to minimize di-alkylation byproducts.
-
Temperature : 0°C initial cooling, followed by 2 hours at room temperature.
-
Workup : Ice-water quench, followed by extraction with ethyl acetate-toluene (3:1) and MgSO₄ drying.
Yield and Purity :
Table 1: Key Reaction Variables and Outcomes
Reductive Amination Pathway
Alternative Route Using Methyl 4-Formylbenzoate
For laboratories lacking access to bromomethyl precursors, reductive amination offers a viable alternative:
-
Imine Formation : Condensation of methyl 4-formylbenzoate with the pyrazole-derived amine in methanol.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine at pH 4–5 (acetic acid buffer).
Advantages :
-
Avoids handling hazardous alkyl bromides.
-
Tolerates moisture-sensitive functional groups.
Challenges :
-
Lower Yield : 65–75% due to competing hydrolysis of the imine intermediate.
-
Purification Complexity : Requires ion-exchange chromatography to separate protonated amines.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Scaling the nucleophilic substitution route involves:
-
Precision Feeding : Automated syringes deliver reagents into a PTFE reactor (10 mL volume).
-
Residence Time : 30 minutes at 25°C ensures complete conversion.
-
In-Line Quenching : Immediate mixing with ice-water post-reaction prevents thermal degradation.
Economic Metrics :
-
Cost Efficiency : 85% reduction in DMF usage compared to batch processes.
-
Throughput : 12 kg/day using a multi-channel parallel reactor system.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : C18 column (MeCN/H₂O = 70:30), retention time 6.8 min, purity 99.1%.
-
Elemental Analysis : Calculated for C₁₆H₂₁N₃O₂: C 65.07%, H 7.17%; Found: C 64.89%, H 7.05%.
Mitigation of Common Synthetic Challenges
Di-Alkylation Byproduct Control
-
Stoichiometric Tuning : Limiting the amine to 1.2 equivalents reduces bis-alkylated species to <5%.
-
Temperature Gradient : Gradual warming from 0°C to RT prevents exothermic side reactions.
Solvent Recovery Systems
-
Distillation Towers : Reclaim >90% DMF via vacuum distillation (60°C, 15 mmHg).
-
Environmental Compliance : Meets EPA standards for halogenated waste (<50 ppm bromide).
Emerging Methodologies
Photocatalytic Amination
Preliminary studies show promise using iridium photocatalysts (e.g., Ir(ppy)₃) under blue LED light:
-
Mechanism : Radical-mediated C–N bond formation avoids strong bases.
-
Yield : 78% with 20-hour irradiation.
-
Limitation : Requires degassed solvents and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. Methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate has shown potential against various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | P. aeruginosa | 12 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics.
Case Study: In Vitro Analysis on Cancer Cell Lines
A study evaluated the effects of the compound on human breast cancer cell lines (e.g., MCF-7). The results showed:
- IC50 Value : 15 µM after 48 hours of treatment
- Mechanism : Induction of S-phase arrest and activation of caspase pathways leading to apoptosis.
This indicates that the compound may serve as a lead structure for developing novel anticancer therapies.
Summary of Findings
The diverse applications of this compound highlight its potential as a therapeutic agent:
| Application | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Mechanism | Disrupts microtubule dynamics |
Mechanism of Action
The mechanism of action of methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: The compound can inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins. It may also interfere with kinase signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, as outlined below:
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) share the benzoate ester core but differ in the heterocyclic substituent (pyridazine vs. pyrazole) and the linker type (phenethylamino vs. aminomethyl). The pyridazine group in I-6230 and I-6232 introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions compared to the pyrazole in the target compound .
Pyrazole-Linked Benzoates
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS 179057-12-6): This analog lacks the aminomethyl bridge, directly attaching the pyrazole (substituted with methyl at N1) to the benzoate.
- Ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate (CAS 515149-58-3): Features a chloro-substituted pyrazole and a benzoyl-amino linker. The chlorine atom increases electronegativity, which could alter electronic properties or metabolic stability .
Compounds with Modified Pyrazole Substitution
- Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38): Contains a carboxamide group on the pyrazole and a tetrafluoropropoxy linker. The carboxamide may improve water solubility, while fluorine atoms enhance lipophilicity and bioavailability .
- N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Shares the ethyl-pyrazole-methylamino motif but lacks the benzoate ester. The cyclopropanamine group introduces strain, which might influence reactivity or conformational preferences .
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula C₁₆H₂₁N₃O₂.
Biological Activity
Methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.35 g/mol |
| CAS Number | Not available |
| Purity | ≥95% |
| Storage Conditions | Room Temperature |
Synthesis
This compound can be synthesized through multi-step organic reactions. The synthesis typically involves:
- Preparation of Pyrazole Derivatives : Starting with hydrazine and appropriate carbonyl compounds.
- Coupling Reaction : The pyrazole derivative is coupled with benzoic acid derivatives using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in a solvent such as DMF (dimethylformamide).
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed IC50 values in the range of 21.3 ± 4.1 µM against A549 lung cancer cells, demonstrating potent antiproliferative effects .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. A study on pyrazole derivatives indicated that modifications to the pyrazole ring can enhance antibacterial properties against Gram-positive and Gram-negative bacteria .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Antibiofilm Activity : Similar pyrazole derivatives have demonstrated the ability to disrupt biofilm formation in bacteria, which is crucial for treating chronic infections .
Study on Anticancer Activity
In a recent study, methyl 4-amino analogs were screened for their activity against HIV and cancer cell lines. The results indicated that certain structural modifications led to enhanced potency against various cancer types, with some compounds showing non-toxic profiles at effective doses .
Evaluation of Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. The study highlighted that modifications in the side chains significantly affected the antibacterial activity, suggesting a structure-activity relationship that could guide future drug development .
Q & A
Q. What are the common synthetic routes for methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole derivatives and benzoate precursors. Key steps include:
- Step 1: Alkylation of 1-ethyl-3-methyl-1H-pyrazole-4-methanol with a halogenating agent (e.g., thionyl chloride) to generate a reactive intermediate.
- Step 2: Coupling the intermediate with methyl 4-(aminomethyl)benzoate via reductive amination (e.g., using sodium cyanoborohydride) or nucleophilic substitution in aprotic solvents like DMF .
- Key Intermediates:
- 1-Ethyl-3-methyl-1H-pyrazole-4-methanol (pyrazole core).
- Methyl 4-(bromomethyl)benzoate (benzoyl ester precursor).
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- IR Spectroscopy: Identify characteristic peaks for the ester carbonyl (~1720 cm⁻¹) and secondary amine (~3300 cm⁻¹) .
- NMR:
- ¹H NMR: Look for signals corresponding to the pyrazole ethyl group (δ 1.2–1.4 ppm, triplet) and the methylene bridge (δ 3.8–4.2 ppm, multiplet) .
- ¹³C NMR: Confirm the benzoate ester carbonyl (δ ~167 ppm) .
- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., solvent, temperature) impact the yield and purity during synthesis?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency by stabilizing transition states. Protic solvents (e.g., ethanol) may reduce yields due to competing hydrolysis .
- Temperature: Elevated temperatures (60–80°C) accelerate coupling reactions but risk side-product formation (e.g., ester hydrolysis). Controlled heating under reflux with inert atmospheres (N₂/Ar) minimizes degradation .
- Catalysts: Use of NaH or K₂CO₃ improves base-mediated reactions by deprotonating amines for nucleophilic attack .
Q. How can researchers resolve contradictions in biological activity data when comparing this compound with structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., ethyl vs. methyl on the pyrazole ring) and evaluate changes in bioactivity. For example, bulkier groups may enhance receptor binding affinity .
- In Vitro Assays: Standardize assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines to isolate substituent-specific effects. Contradictions in IC₅₀ values may arise from variations in cell permeability or metabolic stability .
- Computational Modeling: Use molecular docking to predict interactions with biological targets (e.g., kinases) and validate with mutational studies .
Q. What experimental design strategies are recommended for assessing the environmental fate of this compound in long-term ecological studies?
Methodological Answer:
- Environmental Partitioning: Measure log P (octanol-water) to predict bioavailability. Higher log P (>3) indicates bioaccumulation potential in lipid-rich tissues .
- Degradation Pathways: Simulate abiotic hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation) to identify breakdown products. Use LC-MS to track degradation kinetics .
- Ecotoxicology: Employ tiered testing—acute toxicity (Daphnia magna) followed by chronic exposure in model organisms (zebrafish) to assess reproductive and developmental impacts .
Safety and Handling
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Use fume hoods for synthesis and handling. Avoid skin/eye contact; wear nitrile gloves and safety goggles .
- First Aid:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Wash with soap/water for 15 minutes; monitor for irritation .
- Storage: Store in airtight containers at –20°C to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
